molecular formula C18H17K2O8PS2 B8083356 Dipotassium;4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;dihydrate

Dipotassium;4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;dihydrate

Cat. No.: B8083356
M. Wt: 534.6 g/mol
InChI Key: CVKCKLNGVYHFAX-UHFFFAOYSA-L
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Description

Dipotassium;4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;dihydrate is a chemical compound with unique properties and applications. It is often used in various scientific research fields due to its distinctive characteristics and reactivity.

Preparation Methods

The synthesis of Dipotassium;4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;dihydrate involves specific routes and reaction conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions . This reaction yields the desired product with high purity and efficiency. Industrial production methods may vary, but they generally follow similar principles to ensure the compound’s quality and consistency.

Chemical Reactions Analysis

Dipotassium;4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;dihydrate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Dipotassium;4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;dihydrate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which Dipotassium;4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;dihydrate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in peptide synthesis, it facilitates the coupling of amino acids by forming intermediate compounds that promote the formation of peptide bonds . This process is crucial for the efficient synthesis of peptides and proteins.

Comparison with Similar Compounds

Dipotassium;4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;dihydrate can be compared with other similar compounds, such as:

These compounds share some similarities in their chemical properties and applications, but this compound stands out due to its unique reactivity and efficiency in specific reactions.

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique properties and reactivity make it a valuable tool in various fields, from chemistry and biology to medicine and industrial production.

Properties

IUPAC Name

dipotassium;4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15O6PS2.2K.2H2O/c19-26(20,21)17-10-6-15(7-11-17)25(14-4-2-1-3-5-14)16-8-12-18(13-9-16)27(22,23)24;;;;/h1-13H,(H,19,20,21)(H,22,23,24);;;2*1H2/q;2*+1;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKCKLNGVYHFAX-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].O.O.[K+].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17K2O8PS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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